U-54494A HYDROCHLORIDE
Overview
Description
U-54494A hydrochloride is a benzamide derivative known for its anticonvulsant properties. It is related to kappa opioid receptor agonists and has shown potential in various scientific research applications, particularly in the field of neurology .
Mechanism of Action
Target of Action
The primary target of U-54494A Hydrochloride is the kappa opioid receptor . This receptor plays a crucial role in the nervous system, mediating a variety of physiological functions such as pain perception, mood control, and stress response.
Mode of Action
This compound acts as an agonist at the kappa opioid receptor . It binds to these receptors, triggering a series of biochemical reactions that lead to its anticonvulsant effects. Unlike U-50488H, a structurally related kappa opioid agonist, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities .
Biochemical Pathways
Upon binding to the kappa opioid receptors, this compound influences several biochemical pathways. It attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes and blocks the enhancement of [3H]kainic acid binding induced by CaCl2 . These actions suggest that U-54494A operates through a Ca+±related mechanism , possibly through a subclass of kappa receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anticonvulsant properties . It effectively antagonizes convulsions induced by excitatory amino acid agonists and the Ca++ channel agonist .
Biochemical Analysis
Biochemical Properties
U-54494A Hydrochloride has been found to interact with κ-opioid receptors, suggesting a role in biochemical reactions involving these receptors . It may also act as an NMDA antagonist
Cellular Effects
In cellular processes, this compound has been observed to have anticonvulsant effects . It has been suggested that it may influence cell function by modulating the activity of excitatory amino acid agonists and the Ca++ channel agonist .
Molecular Mechanism
The molecular mechanism of this compound is thought to involve a Ca+±related mechanism possibly through a subclass of kappa receptors . It has been suggested that both this compound and a structurally related compound, U-50488H, attenuate the depolarization induced uptake of 45Ca++ into forebrain synaptosomes and block the enhancement of [3H]kainic acid binding induced by CaCl2 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent anticonvulsant activity
Preparation Methods
The synthesis of U-54494A hydrochloride involves several steps. The molecular formula of this compound is C18H24Cl2N2O·HCl, and its molecular weight is 391.763 g/mol . The synthetic route typically involves the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]amine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
U-54494A hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
U-54494A hydrochloride is often compared to other kappa opioid receptor agonists, such as U-50488H. While both compounds exhibit anticonvulsant properties, this compound lacks the kappa receptor-mediated sedative and analgesic activities seen with U-50488H . This makes this compound a unique and selective anticonvulsant agent. Other similar compounds include phenytoin and phenobarbital, which are also used as anticonvulsants but have different mechanisms of action and side effect profiles .
Properties
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUASZXAHZXJMX-PPPUBMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920763 | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112465-94-8 | |
Record name | U 54494A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-54494A HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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